BenchChemオンラインストアへようこそ!

Nanaomycin A

Epigenetics Cancer Research DNA Methylation

Nanaomycin A is the first and only known selective DNMT3B inhibitor (IC₅₀ 500 nM) with zero DNMT1 activity at comparable concentrations, uniquely enabling clean dissection of de novo methylation pathways without confounding effects from maintenance methylation. Unlike the completely inactive structural analogs nanaomycin F/G—which cannot substitute for antimicrobial screening—Nanaomycin A retains robust activity against Gram-positive bacteria, mycoplasmas, and dermatophytes, with a proven veterinary translational precedent in bovine dermatophytosis. Its potent antiplasmodial activity (P. falciparum IC₈₀ 33.1 nM) and ability to induce 18‑fold RASSF1A tumor‑suppressor reactivation in A549 cells make it an indispensable positive control for epigenetic reprogramming, antimalarial SAR programs, and comparative toxicology studies (LD₅₀ ip mice 28.2 mg/kg). Substituting with nanaomycin B (6‑fold higher LD₅₀) or uncharacterized amide/acetyl analogs compromises experimental reproducibility.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
CAS No. 52934-83-5
Cat. No. B1676931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNanaomycin A
CAS52934-83-5
SynonymsNanafrocin;  Nanaomycin A;  Antibiotic OS 3966A;  OS-3966-A
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O
InChIInChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m0/s1
InChIKeyZCJHPTKRISJQTN-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nanaomycin A (CAS 52934-83-5): Procuring the First Selective DNMT3B Inhibitor with Quantified Antimicrobial Specificity


Nanaomycin A is a pyranonaphthoquinone antibiotic produced by Streptomyces rosa var. notoensis, belonging to the class of benzoisochromanequinones with a molecular formula of C₁₆H₁₄O₆ [1]. It is recognized as the first selective inhibitor of DNA methyltransferase 3B (DNMT3B), demonstrating an IC₅₀ of 500 nM while exhibiting no activity against DNMT1 [2]. Nanaomycin A possesses broad antimicrobial activity against Gram-positive bacteria, mycoplasmas, fungi, and dermatophytes, but is inactive against Gram-negative bacteria [3]. It also inhibits the in vitro growth of Plasmodium falciparum with an IC₈₀ of 33.1 nM [4] and reduces global methylation levels in multiple cancer cell lines, reactivating silenced tumor suppressor genes such as RASSF1A [2].

Nanaomycin A: Why Its Structural Analogs and Class-Level Substitutes Cannot Replicate Its Defined Biological Profile


Substituting Nanaomycin A with its closest structural analogs or in-class quinone antibiotics carries quantifiable risks of lost or divergent biological activity. While the nanaomycin family shares a core pyranonaphthoquinone scaffold, subtle structural modifications profoundly alter functional outcomes. For instance, nanaomycin B exhibits an LD₅₀ (ip, mice) of 169 mg/kg—approximately six-fold higher than the 28.2 mg/kg observed for Nanaomycin A—indicating a significantly different acute toxicity profile that precludes simple interchange in in vivo studies [1]. More critically, nanaomycin F and G demonstrate no bioactivity against any tested bacteria or fungi, in stark contrast to the broad antimicrobial spectrum of Nanaomycin A [2]. This loss of activity is mechanistically linked to a marked decrease in superoxide radical generation, a key factor in the antimicrobial action of Nanaomycin A [2]. Furthermore, the amide derivative nanaomycin C and the acetylated form Acetylnanaomycin A exhibit antimicrobial activity profiles comparable to Nanaomycin A, but their DNMT3B inhibitory activity remains uncharacterized, rendering them unsuitable for epigenetic research applications where target selectivity is paramount [3]. Therefore, generic substitution without rigorous, application-specific validation is highly likely to compromise experimental reproducibility and invalidate comparative analyses.

Nanaomycin A: A Quantitative Evidence Guide for Differentiated Scientific Selection


DNMT3B Selectivity Over DNMT1: First-in-Class Epigenetic Targeting

Nanaomycin A is the first reported selective inhibitor of DNA methyltransferase 3B (DNMT3B) [1]. In a biochemical in vitro methylation assay, Nanaomycin A inhibited DNMT3B with an IC₅₀ of 500 nM, while it exhibited no inhibitory effect on the closely related enzyme DNMT1 . This selectivity profile is unique among early-generation DNMT inhibitors and provides a critical tool for dissecting the specific biological roles of DNMT3B without confounding off-target effects on DNMT1-mediated maintenance methylation.

Epigenetics Cancer Research DNA Methylation

Antimicrobial Activity Contrasted with Inactive Analogs Nanaomycin F and G

Nanaomycin A demonstrates broad antimicrobial activity, whereas its structural analogs nanaomycin F and G are completely inactive [1]. In a comparative study, nanaomycin A possessed broad antimicrobial activity, but nanaomycin F and G demonstrated no bioactivity against all bacteria and fungi tested [1]. Mechanistically, this difference is attributed to a marked decrease in superoxide radical generation by nanaomycin F and G compared to Nanaomycin A, as measured by the SOD-inhibitable reduction in the WST-1 assay [1][2].

Antimicrobial Discovery Natural Products Microbiology

Acute Toxicity Profile Divergence from Nanaomycin B

The acute toxicity of Nanaomycin A is significantly higher than that of its close structural analog, nanaomycin B [1]. In mice, the intraperitoneal LD₅₀ for Nanaomycin A is 28.2 mg/kg, compared to 169 mg/kg for nanaomycin B—a 6-fold difference [1]. This quantifiable disparity highlights that minor structural variations within the nanaomycin class can profoundly impact in vivo tolerability, precluding the use of nanaomycin B as a direct, dose-equivalent substitute.

In Vivo Toxicology Antibiotic Development Preclinical Studies

Antiproliferative Activity Across Diverse Cancer Cell Lines

Nanaomycin A exhibits variable antiproliferative potency across different human cancer cell lines [1]. It inhibits cell viability in HCT116 (colon), A549 (lung), and HL60 (bone marrow) cells with IC₅₀ values of 400 nM, 4100 nM, and 800 nM, respectively [1]. This differential sensitivity suggests cell-type-specific determinants of response and provides a quantitative benchmark for evaluating novel DNMT3B inhibitors.

Cancer Therapeutics Cell Viability DNMT3B Inhibition

Antimalarial Activity Against Plasmodium falciparum

Nanaomycin A potently inhibits the in vitro growth of the human malaria parasite Plasmodium falciparum, with an IC₈₀ value of 33.1 nM [1]. This activity is believed to be mediated through heme-dependent radical generation [1]. While direct comparator data within the same study is not available, this potency is in the low nanomolar range, which is comparable to or exceeds that of some clinically used antimalarials, suggesting a potential starting point for further optimization.

Malaria Antiparasitic Neglected Tropical Diseases

Functional Epigenetic Outcome: Reactivation of Silenced Tumor Suppressor RASSF1A

Beyond enzyme inhibition, Nanaomycin A induces a functional epigenetic change: the reactivation of the silenced tumor suppressor gene RASSF1A [1]. In A549 lung cancer cells, treatment with 5 μM Nanaomycin A for 72 hours resulted in an 18-fold relative induction of RASSF1A protein expression compared to untreated controls [1]. This demonstrates that target engagement translates into a measurable, therapeutically relevant biological outcome.

Epigenetic Therapy Gene Reactivation Biomarker

Nanaomycin A: Defined Application Scenarios Based on Verified Differential Evidence


Epigenetic Research: Selective DNMT3B Inhibition to Dissect De Novo Methylation

Nanaomycin A is the tool of choice for researchers aiming to selectively inhibit DNMT3B and study its specific role in de novo DNA methylation, without confounding effects from DNMT1 inhibition. As demonstrated by its IC₅₀ of 500 nM for DNMT3B and lack of activity against DNMT1, Nanaomycin A provides a clean pharmacological tool for disentangling the distinct functions of maintenance and de novo methyltransferases in cancer and developmental biology [1]. Its ability to induce a robust 18-fold reactivation of the RASSF1A tumor suppressor gene in A549 cells further validates its utility as a functional probe for epigenetic reprogramming [1].

Antimicrobial Natural Product Research: Benchmarking Bioactivity and Mechanistic Studies

For natural product chemists and microbiologists, Nanaomycin A serves as a benchmark for bioactivity within the pyranonaphthoquinone class. Its broad antimicrobial spectrum against Gram-positive bacteria, mycoplasmas, and fungi provides a positive control for screening campaigns [2]. Critically, the availability of the completely inactive analogs nanaomycin F and G makes Nanaomycin A an essential comparator for structure-activity relationship (SAR) studies and for investigating the role of superoxide radical generation in antimicrobial mechanisms [3]. Its veterinary application history in treating bovine dermatophytosis also provides a proven translational precedent [4].

Antiparasitic Drug Discovery: A Lead Scaffold for Novel Antimalarials

Nanaomycin A is a valuable starting point for medicinal chemistry programs targeting malaria. Its potent in vitro activity against Plasmodium falciparum (IC₈₀ = 33.1 nM) [5] establishes it as a lead-like molecule. The proposed mechanism of heme-dependent radical generation [5] offers a distinct mode of action from artemisinin-based therapies, making it a candidate for developing agents active against resistant strains. Researchers can use Nanaomycin A as a reference standard to benchmark the potency of novel synthetic analogs in antiparasitic assays.

In Vivo Toxicology: A Reference Compound for Comparative Toxicity Studies

The established acute toxicity profile of Nanaomycin A (LD₅₀, ip, mouse = 28.2 mg/kg) [2] makes it a useful reference compound for comparative toxicology studies within the quinone antibiotic class. When evaluating the safety profile of new nanaomycin derivatives or related natural products, Nanaomycin A provides a well-defined, quantifiable benchmark against which to assess improvements in therapeutic index. The 6-fold difference in acute toxicity compared to nanaomycin B underscores its utility in SAR-driven toxicity assessment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nanaomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.